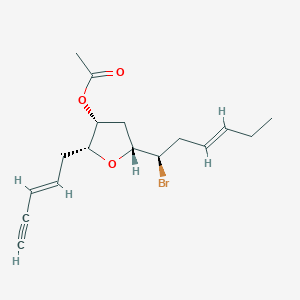![molecular formula C6H4N2S B1251151 Isothiazolo[5,4-b]pyridine CAS No. 4767-80-0](/img/structure/B1251151.png)
Isothiazolo[5,4-b]pyridine
概要
説明
Isothiazolo[5,4-b]pyridine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound features a fused ring system consisting of an isothiazole ring and a pyridine ring, which imparts distinct chemical and biological characteristics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isothiazolo[5,4-b]pyridine typically involves the construction of the fused ring system through various heterocyclization reactions. One common method involves the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles . Another approach includes the use of Mannich bases in pyridine under reflux conditions to yield substituted isothiazolopyridines . Additionally, the regioselective functionalization of 3,5- and 3,6-dihalogenated isothiazolo[4,5-b]pyridines has been developed as a key synthetic route .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of this compound would likely involve optimizing the aforementioned synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound on an industrial scale.
化学反応の分析
Types of Reactions
Isothiazolo[5,4-b]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the fused ring system.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenating agents for substitution reactions, reducing agents such as sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can yield dihalogenated derivatives, while reduction reactions may produce partially or fully reduced analogs of this compound .
科学的研究の応用
作用機序
The mechanism of action of isothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, as a RIPK1 inhibitor, the compound binds to the kinase domain of RIPK1, preventing its phosphorylation and subsequent activation of necroptosis pathways . This inhibition effectively blocks inflammatory signaling and cell death, making it a potential therapeutic agent for inflammation-related diseases .
類似化合物との比較
Isothiazolo[5,4-b]pyridine can be compared with other similar heterocyclic compounds, such as isoxazolo[5,4-b]pyridine and isothiazolo[4,3-b]pyridine While these compounds share structural similarities, this compound is unique in its specific ring fusion pattern and the resulting chemical properties
List of Similar Compounds
- Isoxazolo[5,4-b]pyridine
- Isothiazolo[4,3-b]pyridine
- Thiazolo[5,4-b]pyridine
特性
IUPAC Name |
[1,2]thiazolo[5,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S/c1-2-5-4-8-9-6(5)7-3-1/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIVYUBSVCXRPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497709 | |
| Record name | [1,2]Thiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4767-80-0 | |
| Record name | [1,2]Thiazolo[5,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(4S)-4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate](/img/structure/B1251069.png)




![3-hydroxy-5,7-di[(1E)-prop-1-en-1-yl]-3,5,7,7a-tetrahydro-2H-furo[3,4-b]pyran-2-one](/img/structure/B1251075.png)

![2,5,8-Trimethoxy-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4-dione](/img/structure/B1251079.png)
![2-(1,3-Benzodioxol-5-yl)-3,5,6,8-tetramethoxy-7-[(3-methyl-2-butenyl)oxy]-4H-1-benzopyran-4-one](/img/structure/B1251084.png)


![(8R,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1251088.png)

![(2S)-2-[3,4-dihydroxy-2-[(E)-7-hydroxy-3,7-dimethyloct-2-enyl]phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B1251091.png)
